Gedunin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

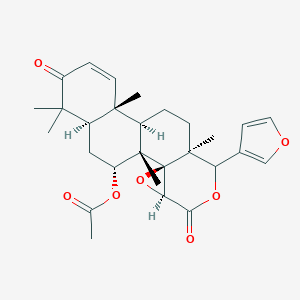

Gedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found predominantly in the Meliaceae familyThis compound has garnered significant attention due to its diverse biological activities, including antibacterial, insecticidal, antimalarial, antiallergic, anti-inflammatory, anticancer, and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gedunin is complex and involves multiple steps. A notable synthetic route includes a thirteen-step chemoenzymatic synthesis. This method involves the use of various chemical reactions, including oxidation, reduction, and cyclization, to construct the pentacyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, particularly from the seeds of Azadirachta indica. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in its pure form for further applications .

化学反応の分析

反応の種類: ゲデュニンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ゲデュニンは酸化されてさまざまな誘導体を生成することができ、これらは異なる生物活性を示す可能性があります。

還元: 還元反応は、ゲデュニンの官能基を修飾し、潜在的な治療特性を持つ新しい化合物を生成することができます。

一般的な試薬と条件: ゲデュニンの化学反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は通常、所望の変換を確実に行うために、制御された温度とpHレベルで行われます .

主要な生成物: ゲデュニンの化学反応から生成される主要な生成物には、官能基が修飾されたさまざまな誘導体が含まれます。 これらの誘導体は、しばしば、強化されたまたは変更された生物活性について研究されています .

科学的研究の応用

Anticancer Properties

Gedunin has demonstrated significant anticancer effects in various studies:

- Breast Cancer : this compound exhibits anti-proliferative activity against breast cancer cell lines, specifically MCF-7 and SkBr3. It induces apoptosis by altering cell cycle regulation and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic markers .

- Pancreatic Cancer : Research indicates that this compound effectively induces apoptosis in pancreatic cancer cells through both intrinsic and extrinsic pathways. It also inhibits epithelial-mesenchymal transition (EMT), reducing the invasive and migratory capabilities of these cells. Furthermore, this compound disrupts sonic hedgehog signaling pathways, which are crucial for tumor metastasis .

- Glioblastoma : In glioblastoma models, this compound treatment leads to decreased cell proliferation and migration. It triggers apoptosis and reduces metalloproteinase activity, indicating its potential to impair glioblastoma invasiveness .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties:

- Skin Inflammation : In studies involving Cutibacterium acnes-induced skin inflammation, this compound significantly reduced inflammatory cytokines such as IL-1β and TNF-α. It operates primarily through the inhibition of NF-κB signaling pathways .

- Cytokine Modulation : this compound has been shown to downregulate pro-inflammatory cytokines in various models, suggesting its utility in managing inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antibacterial properties against various pathogens:

- Antimalarial Activity : The compound has shown efficacy against malaria-causing parasites, contributing to its potential as a therapeutic agent in treating malaria .

- Insecticidal Properties : this compound's insecticidal activity further highlights its potential applications in agriculture as a natural pesticide .

Case Study 1: this compound in Pancreatic Cancer Treatment

A study investigated the effects of this compound on pancreatic cancer using xenograft mouse models. Results indicated that this compound treatment significantly reduced tumor volume and inhibited metastasis without notable toxicity to the host organism. Immunohistochemical analysis showed decreased expression of key oncogenic markers associated with tumor progression .

Case Study 2: this compound's Role in Glioblastoma

In an experimental setup involving GL261 glioblastoma cells, this compound was found to reduce cell proliferation and migration significantly. The study employed both in vitro and in vivo models to confirm the compound's efficacy in impairing tumor growth and vascularization within tumors .

作用機序

ゲデュニンは、複数のメカニズムを通じてその効果を発揮します。主要なメカニズムの1つは、さまざまなクライアントタンパク質の安定化と活性化に関与する分子シャペロンである熱ショックタンパク質90(Hsp90)の阻害です。Hsp90を阻害することで、ゲデュニンはこれらのクライアントタンパク質の機能を阻害し、癌細胞の増殖を抑制し、アポトーシスを誘導します。 さらに、ゲデュニンは、マクロファージの活性化を阻害し、肝細胞の腫瘍壊死因子α(TNF-α)に対する感受性を低下させることが示されており、その抗炎症効果に貢献しています .

類似化合物との比較

ゲデュニンは、センダン科植物に含まれるリモノイドと呼ばれる、より大きな化合物群の一部です。類似の化合物には以下が含まれます。

アザジラクチン: ニームに含まれるもう1つのリモノイドで、強力な殺虫特性で知られています。

ニンボリド: 抗がん作用と抗炎症作用を持つリモノイド。

サラニン: 殺虫作用と抗マラリア作用を持つリモノイド。

これらの類似化合物と比較して、ゲデュニンは、幅広い生物活性と、熱ショックタンパク質を阻害する能力を持つことから、治療応用の有望な候補となっています .

生物活性

Gedunin is a limonoid compound derived from the Meliaceae family, primarily found in the seeds of various plants. It has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the significant biological activities of this compound, supported by research findings and case studies.

1. Overview of this compound

This compound is recognized for its potential therapeutic properties. It has been studied extensively for its role in various disease models, particularly in cancer research. The compound's mechanism of action involves modulation of heat shock proteins (Hsp), which are critical in cellular stress responses.

This compound exhibits potent anticancer effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells. In pancreatic cancer cell lines such as HPAC, MIAPaCa-2, and PANC-1, this compound treatment resulted in significant apoptosis rates (46.5% to 88%) at concentrations as low as 25 μM .

- Inhibition of Metastasis : Research indicates that this compound inhibits epithelial-to-mesenchymal transition (EMT) and reduces migratory capabilities of cancer cells by downregulating key markers such as N-cadherin and Snail while upregulating E-cadherin .

2.2 Case Studies

- Pancreatic Cancer : A study demonstrated that this compound effectively suppressed tumor growth in xenograft mouse models by inhibiting sonic hedgehog signaling pathways, which are often activated in pancreatic cancers . Immunohistochemical analysis revealed decreased expression of Gli1 and Shh in treated tumors compared to controls.

- Gastric Cancer : In a rat model of gastric carcinogenesis, this compound was found to prevent MNNG-induced tumor formation and induced apoptosis via the HMGB1/PI3K/AKT signaling pathway .

3.1 Antibacterial and Antimicrobial Effects

This compound has demonstrated antibacterial activity against various pathogens. Its efficacy against bacterial strains can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .

3.2 Anti-inflammatory Properties

Studies have shown that this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

5. Future Directions

The promising biological activities of this compound suggest potential applications in therapeutic settings, particularly in oncology and infectious diseases. Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

特性

CAS番号 |

2753-30-2 |

|---|---|

分子式 |

C28H34O7 |

分子量 |

482.6 g/mol |

IUPAC名 |

[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |

InChI |

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |

InChIキー |

YJXDGWUNRYLINJ-POZBICLPSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |

異性体SMILES |

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |

正規SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |

ピクトグラム |

Irritant |

同義語 |

gedunin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。